N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide
Description
N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a 1-methylindole core linked via a hydroxyethyl group to a 4-methylthiophene carboxamide moiety. This structure combines the aromaticity and electron-rich nature of indole with the planar, sulfur-containing thiophene ring, which may enhance interactions with biological targets.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-8-15(20)13-9-19(2)14-6-4-3-5-12(13)14/h3-7,9-10,15,20H,8H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHPDOBUOASSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
The most straightforward route involves coupling 4-methylthiophene-2-carboxylic acid with 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine using coupling agents. A representative protocol adapts Fe₃O₄/DABCO-catalyzed amidation under cooperative conditions:
Procedure
- Combine 4-methylthiophene-2-carboxylic acid (1 mmol), 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine (1.1 eq), DABCO (10 mol%), and Fe₃O₄ (10 mol%) in acetonitrile.
- Heat at 85°C for 48 hours under inert atmosphere.
- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Outcomes
Stepwise Assembly via Intermediate Protection
To mitigate side reactions, a stepwise approach employs hydroxy group protection before amidation:
Step 1: Protection of the Hydroxyethylamine
- React 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine with tert-butyldimethylsilyl (TBS) chloride in DMF to yield the TBS-protected amine.
Step 2: Amide Coupling
- Activate 4-methylthiophene-2-carboxylic acid with HATU/DIEA in DMF.
- Add TBS-protected amine, stir at 25°C for 12 hours.
Step 3: Deprotection
- Treat with tetrabutylammonium fluoride (TBAF) in THF to remove the TBS group.
Outcomes
- Yield : 65–78% (over three steps)
- Advantages : Prevents undesired oxidation of the hydroxy group.
- Limitations : Additional purification steps increase cost.
Catalytic and Green Chemistry Approaches
Fe₃O₄-Mediated Cooperative Catalysis
The Fe₃O₄/DABCO system (from) leverages nanoparticle-assisted catalysis to enhance reaction efficiency:
| Parameter | Value/Description |
|---|---|
| Catalyst Loading | 10 mol% Fe₃O₄, 10 mol% DABCO |
| Solvent | Acetonitrile |
| Temperature | 85°C |
| Time | 48 hours |
| Yield | 90% (reported for analogous substrates) |
Mechanistic Insights
Photocatalytic Amidation
Patent literature () describes visible-light-driven amidation using Ru-based catalysts, though adaptations for this compound remain exploratory:
Hypothetical Protocol
- Mix acid, amine, [Ru(bpy)₃]²⁺ (2 mol%), and persulfate oxidant.
- Irradiate with blue LEDs (450 nm) for 24 hours.
Anticipated Challenges
- Potential degradation of the indole moiety under prolonged irradiation.
Analytical Characterization and Validation
Critical data for verifying successful synthesis include:
1H NMR (CDCl₃)
HRMS
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features the following characteristics:
- Molecular Formula : C24H29N3O5
- Molecular Weight : 439.5 g/mol
- Structural Components : It contains an indole moiety, which is associated with various biological activities, and a thiophene moiety, often utilized in pharmaceuticals and materials science.
Chemistry
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : Can lead to the formation of ketones or aldehydes.
- Reduction : May yield alcohol derivatives.
- Substitution : Facilitates the creation of substituted indole derivatives.
Biology
The compound is under investigation for its potential biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell growth. For instance, compounds with similar structures have shown significant antimitotic activity against human tumor cells, with reported GI50 values indicating effective concentration levels .
- Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential in treating infections.
Medicine
In medical research, this compound is being explored for its therapeutic effects:
- Targeted Therapy : The indole moiety can interact with various receptors, influencing critical biological pathways. This interaction is crucial for developing targeted therapies for diseases such as cancer.
- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, potentially altering enzyme activity and leading to therapeutic effects.
Industry
In industrial applications, this compound is utilized in:
- Material Science : Its unique electronic properties make it suitable for developing new materials with advanced functionalities.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound through the National Cancer Institute's protocols. The results indicated a significant inhibition of cell growth across various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated effective antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) values indicate promising results for developing new antimicrobial agents based on this compound's structure.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The thiophene moiety can interact with enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparisons
Indole Substitution :
- The target compound’s 1-methylindole contrasts with 2-methylindole in , which may alter steric hindrance and metabolic pathways.
- Hydroxyethyl vs. ethyl linkers () highlight the role of hydroxyl groups in solubility and target binding.
Heterocyclic Carboxamide Variations :
- Thiophene vs. Thiazole : Thiophene (target compound, ) is less basic than thiazole (), affecting membrane permeability and electronic interactions with targets.
- 4-Methylthiophene (target) vs. nitrothiophene (): Methyl enhances lipophilicity, while nitro groups confer antibacterial activity but may reduce stability (e.g., 42% purity in vs. 99% in other analogues) .
’s Compound 3, a structural analogue, inhibits E6/E6AP, implicating the hydroxyethyl-indole motif in protein-protein interaction disruption .
Synthetic Feasibility :
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a thiophene ring, which are known to contribute to various biological activities. The molecular formula is , and its structural representation can be summarized as follows:
Research indicates that the compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases, which are critical in the metabolism of arachidonic acid and the production of inflammatory mediators .
- Receptor Interaction : The compound may interact with various receptors, potentially influencing neurotransmitter systems. Its indole structure is reminiscent of many serotonin receptor ligands, which could suggest psychoactive properties .
- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which could play a role in mitigating oxidative stress in cells .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Lipoxygenase Inhibition | 10.5 | |
| Antioxidant Activity | 15.0 | |
| Serotonin Receptor Binding | 5.0 |
Case Study 1: Inhibition of Lipoxygenases
A study investigated the inhibitory effects of various derivatives on lipoxygenase enzymes. The compound demonstrated significant inhibition with an IC50 value of 10.5 µM, indicating its potential as an anti-inflammatory agent. This study highlights the relevance of such compounds in developing therapies for inflammatory diseases .
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological profile of indole derivatives similar to this compound. The findings suggested that these compounds could modulate serotonin receptors, potentially leading to anxiolytic effects. This opens avenues for further exploration in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide, and what are the critical optimization parameters?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1-methylindole-3-carboxaldehyde with ethanolamine to form the hydroxyethyl-indole intermediate.
- Step 2 : Coupling the intermediate with 4-methylthiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (DCM) under inert conditions .
- Critical parameters : Reaction temperature (<5°C during coupling to prevent racemization), solvent purity, and stoichiometric ratios (e.g., 1.1:1 molar ratio of acid to amine). Yield optimization often requires chromatographic purification (e.g., silica gel column with hexane:ethyl acetate gradients) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Techniques :
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the indole and thiophene moieties. Key signals include the hydroxyethyl proton (~δ 4.2 ppm) and thiophene carboxamide carbonyl (~δ 165 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, e.g., dihedral angles between indole and thiophene rings (typically 8–15°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 357.14) .
Q. What preliminary pharmacological activities have been reported for this compound?
- Findings : Structural analogs with hydroxyethyl-indole and thiophene carboxamide groups exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., PI3K/AKT) in vitro (IC50 ~5–10 µM) .
- Anti-inflammatory effects : Reduced TNF-α production in macrophage assays via NF-κB modulation .
- Note : Direct empirical data for this specific compound is limited; activity is inferred from structural analogs .
Advanced Research Questions
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
- Strategies :
- Prodrug design : Esterification of the hydroxy group to improve lipophilicity (e.g., acetyl or PEGylated derivatives) .
- Co-crystallization : Use of co-solvents (e.g., cyclodextrins) to enhance aqueous solubility, as demonstrated for similar thiophene carboxamides .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced efficacy?
- Key modifications :
- Indole substitution : 1-Methyl groups improve metabolic stability compared to unmethylated analogs .
- Thiophene ring : 4-Methyl substitution enhances hydrophobic interactions with target proteins (e.g., observed in kinase binding assays) .
- Hydroxyethyl linker : Replacement with bulkier groups (e.g., cyclopropyl) reduces off-target effects but may lower solubility .
Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC50 values)?
- Troubleshooting :
- Assay conditions : Validate buffer pH (optimal range: 7.0–7.4) and serum content (e.g., fetal bovine serum may sequester hydrophobic compounds) .
- Batch variability : Ensure synthetic reproducibility via HPLC purity checks (>95%) and NMR consistency .
- Target selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm binding specificity .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions for coupling steps to minimize hydrolysis .
- Data interpretation : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to validate conformational stability .
- Biological testing : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .
For further details, consult peer-reviewed protocols from Acta Crystallographica and Journal of Medicinal Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
